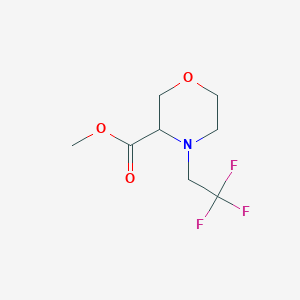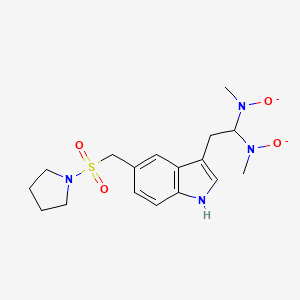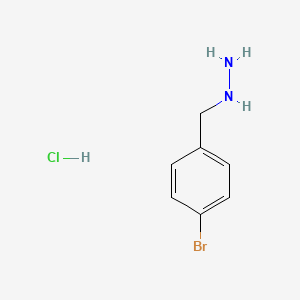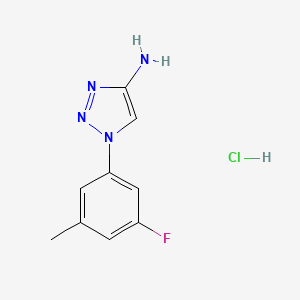
6-Bromo-5-fluoropyridine-2-carboxamide
Descripción general
Descripción
6-Bromo-5-fluoropyridine-2-carboxamide is a halogenated pyridine derivative.
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that bromo-fluoropyridines can undergo palladium-catalyzed homo-coupling reactions . This suggests that 6-Bromo-5-fluoropyridine-2-carboxamide may interact with its targets through a similar mechanism.
Biochemical Pathways
Bromo-fluoropyridines are often used in suzuki coupling reactions, which are important in organic synthesis . Therefore, it’s possible that this compound may affect similar pathways.
Pharmacokinetics
The compound’s molecular weight (219093) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The compound’s potential to undergo palladium-catalyzed reactions suggests it may have the ability to form biaryl compounds , which are often biologically active.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound may form explosive mixtures with air on intense heating . Therefore, the storage and handling conditions of the compound can greatly impact its stability and effectiveness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoropyridine-2-carboxamide typically involves the halogenation of pyridine derivatives. One common method includes the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . Another approach involves the use of N-fluoropyridinium salts as efficient precursors for the synthesis of substituted fluoropyridines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki coupling, is also prevalent in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-5-fluoropyridine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki coupling, are commonly used to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and strong nucleophiles. Reaction conditions often involve the use of solvents like DMF (dimethylformamide) and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products Formed
The major products formed from these reactions include substituted pyridines, biaryl compounds, and various fluorinated derivatives .
Aplicaciones Científicas De Investigación
6-Bromo-5-fluoropyridine-2-carboxamide has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-fluoropyridine: Similar in structure but lacks the carboxamide group.
2-Bromo-6-fluoropyridine: Another halogenated pyridine with different substitution patterns.
2-Fluoropyridine: A simpler fluorinated pyridine without the bromine atom.
Uniqueness
6-Bromo-5-fluoropyridine-2-carboxamide is unique due to the presence of both bromine and fluorine atoms along with the carboxamide group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Propiedades
IUPAC Name |
6-bromo-5-fluoropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O/c7-5-3(8)1-2-4(10-5)6(9)11/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGECOQRMDVLEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)

![N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B1381018.png)
![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)
![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)

![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)


![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)



